ALPHA,2-DICHLOROBENZALDOXIME

Description

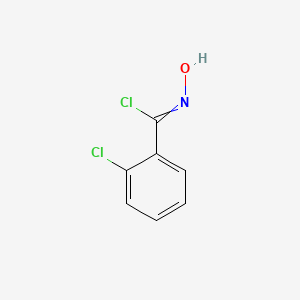

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5Cl2NO |

|---|---|

Molecular Weight |

190.02 g/mol |

IUPAC Name |

2-chloro-N-hydroxybenzenecarboximidoyl chloride |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H |

InChI Key |

OXNDXWTURCMXJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)Cl)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways of Alpha,2 Dichlorobenzaldoxime

Reactivity Profile of the Aldoxime Moiety in ALPHA,2-DICHLOROBENZALDOXIME

The oxime group (C=N-OH) is the central feature of this compound, imparting a unique set of reactive properties.

Nucleophilic and Electrophilic Reactions of the Oxime Group

The oxime functionality in this compound can exhibit both nucleophilic and electrophilic characteristics. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, while the carbon atom of the C=N bond can be susceptible to nucleophilic attack, especially when the hydroxyl group is converted into a good leaving group. youtube.commasterorganicchemistry.com

(α)-chlorooximes, such as this compound, are noted to be sufficiently electrophilic to react with nucleophiles like lithiated nitriles at low temperatures. organic-chemistry.org This reactivity is fundamental to the synthesis of various heterocyclic compounds. For instance, the reaction with lithiated alkyl nitriles provides a convenient route to 4-alkyl-5-aminoisoxazoles in good yields. organic-chemistry.org The proposed mechanism for this reaction can proceed either through a stepwise addition to a nitrile oxide intermediate or a concerted pathway. organic-chemistry.org

Furthermore, organocopper reagents have been shown to react smoothly with α-chlorooximes. beilstein-journals.org For example, Gilman reagents can react with α-chlorooximes to produce α-alkyl- and α-aryl-substituted oximes with high yields and excellent stereoselectivity. beilstein-journals.org These reactions highlight the electrophilic nature of the carbon atom in the α-chlorooxime moiety.

| Reaction Type | Reactant | Product | Key Features |

| Nucleophilic Addition | Lithiated alkyl nitriles | 4-Alkyl-5-aminoisoxazoles | High yield, tolerance for various alkyl and aryl groups. organic-chemistry.org |

| Nucleophilic Substitution | Gilman's reagents (organocopper) | α-Alkyl/Aryl-substituted oximes | High yields and excellent stereoselectivity. beilstein-journals.org |

Rearrangement Reactions Involving the Oxime Functionality

Aldoximes are well-known to undergo the Beckmann rearrangement under acidic conditions to form amides. vulcanchem.commasterorganicchemistry.combyjus.com This reaction involves the protonation of the hydroxyl group, converting it into a good leaving group (water), followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom. masterorganicchemistry.comwikipedia.orgyoutube.com This migration results in the formation of a nitrilium ion, which is then attacked by a nucleophile (like water) to form an imidate that tautomerizes to the final amide product. bdu.ac.in The stereochemistry of the oxime is crucial, as the migrating group is typically the one positioned anti to the hydroxyl group. wikipedia.org

In the case of aldoximes derived from aldehydes, the Beckmann rearrangement can lead to the formation of nitriles. masterorganicchemistry.com This often competes with amide formation. wikipedia.org The choice of reagents and reaction conditions can influence the outcome. Reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride are also known to promote this rearrangement. wikipedia.orgbdu.ac.in

Oxidative and Reductive Transformations (e.g., generation of O-centered radicals)

The oxime group in this compound can undergo both oxidation and reduction.

Oxidative Transformations: A significant oxidative pathway for aldoximes is their conversion to nitrile oxides. vulcanchem.com These nitrile oxides are valuable 1,3-dipoles that readily participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes, to form heterocyclic compounds like isoxazoles and isoxazolines. vulcanchem.comorganic-chemistry.org This method is a cornerstone in the synthesis of many biologically active molecules. core.ac.uk The in-situ generation of nitrile oxides from aldoximes can be achieved using various oxidizing agents, including hypervalent iodine reagents. core.ac.uk

Reductive Transformations: The C=N double bond in aldoximes can be reduced to the corresponding hydroxylamine (B1172632) derivative using suitable reducing agents like sodium cyanoborohydride or lithium aluminum hydride. vulcanchem.com Electrochemical methods have also been explored for the reduction of substrates with N-O bonds, offering a greener alternative to traditional chemical reducing agents. scribd.comresearchgate.net The generation of O-centered radicals from oximes can be initiated through photochemically or electrochemically induced single-electron transfer processes, leading to various radical-ionic transformations. chinesechemsoc.orgacs.orgnih.govacs.org

| Transformation | Reagent/Condition | Product/Intermediate | Application |

| Oxidation | Oxidizing agents (e.g., hypervalent iodine) | Nitrile oxide | Synthesis of isoxazoles and isoxazolines via 1,3-dipolar cycloaddition. vulcanchem.comcore.ac.uk |

| Reduction | Reducing agents (e.g., NaBH₃CN, LiAlH₄) | Hydroxylamine derivative | Synthesis of substituted hydroxylamines. vulcanchem.com |

| Radical Generation | Photochemical/Electrochemical methods | O-centered radicals | Radical-ionic transfer reactions. chinesechemsoc.orgnih.gov |

Influence of Chlorine Substituents on Aromatic Ring and Side-Chain Reactivity

The two chlorine atoms in this compound significantly modulate its reactivity through electronic and stereochemical effects.

Electronic Effects of Ortho-Chlorine on Reaction Outcomes

Despite being deactivating, the ortho-chlorine substituent directs incoming electrophiles to the ortho and para positions relative to itself, although the para position is often favored due to steric hindrance at the ortho position. doubtnut.comvedantu.com The presence of the ortho-chlorine can also influence the acidity of protons on the molecule. For instance, ortho-substituents on benzoic acid, regardless of their electronic nature, generally increase the acid strength, an observation known as the "ortho-effect." libretexts.org A similar effect could influence the acidity of the oxime proton in this compound.

Studies on substituted syn-benzaldoxime esters have shown that all ortho substituents, including chlorine, accelerate the rate of nitrile formation compared to their para isomers. cdnsciencepub.com This suggests that the ortho-chlorine in this compound likely enhances the rate of certain reactions involving the oxime group.

Stereochemical Implications of the Alpha-Chloro Group

The chlorine atom attached to the alpha-carbon (the carbon of the C=N bond) introduces a stereocenter if the other substituent on that carbon is not identical, and it significantly influences the stereochemistry of reactions at and adjacent to the oxime functionality. The presence of the α-chloro group is what classifies the molecule as an α-chlorooxime, a class of compounds known for their utility in synthesis. organic-chemistry.orgbeilstein-journals.org

The stereochemistry of α-chlorooximes is crucial in reactions like conjugate additions. For example, conjugate additions of nucleophiles to in-situ generated γ-chiral aldehyde-derived nitrosoalkenes (formed from α-chloro-O-silyoximes) have been shown to be highly stereoselective, leading exclusively to anti products. nih.gov This stereocontrol is vital for the synthesis of complex molecules with defined stereochemistry.

The α-chloro group also plays a role in the stability and reactivity of the molecule. The stereochemistry of the oxime itself (E/Z configuration) is determined by the arrangement of substituents around the C=N double bond. uou.ac.in This stereochemistry, in turn, dictates the outcome of reactions like the Beckmann rearrangement, where the group anti to the leaving group migrates. wikipedia.org While the presence of the α-chloro group doesn't directly determine the E/Z configuration, its steric bulk and electronic properties can influence the preferred isomer during synthesis and its subsequent reactions.

Recent studies have shown that a neighboring halogen atom can stabilize an imino nitrogen cation, profoundly impacting the reaction pathway of the Beckmann rearrangement. nih.gov In certain cases, peri-chloro substituted oximes undergo syn-migration instead of the typical anti-migration, suggesting anchimeric assistance from the chlorine atom. nih.gov While this compound does not have a peri-chloro substituent, this finding highlights the potential for unexpected stereochemical outcomes due to the presence of halogen atoms in close proximity to the reacting center.

Derivatization Chemistry of this compound

The term "this compound" can be ambiguous. In formal nomenclature, "alpha" would refer to the carbon of the oxime group, indicating a compound like 2-chlorobenzohydroximoyl chloride. However, given the common pathways leading to products such as 2,6-dichlorobenzonitrile (B3417380), the following discussion will focus on the derivatization chemistry of 2,6-dichlorobenzaldoxime (B1311563) , a key intermediate in various synthetic pathways.

The oxime moiety of 2,6-dichlorobenzaldoxime features a hydroxyl group and a nitrogen atom, both of which can serve as sites for substitution, leading to a diverse range of derivatives. These reactions typically involve the reaction of the aldoxime with various electrophiles.

O-Substitution: The oxygen atom of the oxime can be readily alkylated or acylated. O-acylation, for instance, can be achieved by reacting the aldoxime with an acyl chloride or anhydride (B1165640). An example includes the formation of O-acetyl derivatives, which can modify the compound's properties and reactivity in subsequent steps.

N-Substitution: While less common, substitution at the nitrogen atom can also be achieved. The formation of N-substituted derivatives like thiocarbamoyl oximes involves specific reagents that target the nitrogen of the oxime group. These derivatives are explored for their potential applications in various fields, including as pesticides.

The table below summarizes examples of O- and N-substituted derivatives originating from dichlorobenzaldoxime precursors.

| Derivative Name | Molecular Formula | Substitution Type | Precursor Isomer | Potential Application |

| α-Chloro-o-acetyl-2,4-dichlorobenzaldoxime | C₉H₇Cl₃NO₂ | O-Acylation | 2,4-Dichlorobenzaldoxime | Industrial Biocides |

| Alpha-thiocarbamoyl-2,6-dichlorobenzaldoxime | C₈H₆Cl₂N₂OS | N-Substitution | 2,6-Dichlorobenzaldoxime | Pesticides, Pharmaceuticals |

A significant application of dichlorobenzaldoximes in synthetic chemistry is their use as precursors for heterocyclic compounds, particularly five-membered rings like isoxazoles. vulcanchem.com This transformation typically proceeds through a nitrile oxide intermediate.

The process involves the oxidation of the aldoxime, often using an oxidizing agent in situ, which converts the C=N-OH group into a highly reactive nitrile oxide (-C≡N⁺-O⁻). This nitrile oxide is a 1,3-dipole and can readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes or alkynes. vulcanchem.com

A notable example involves the electrochemical oxidation of 2,6-dichlorobenzaldoxime. acs.org In this method, the initially formed nitrile oxide intermediate can be trapped by a suitable dipolarophile. When methyl acetoacetate (B1235776) is used as the dipolarophile, the reaction yields a highly functionalized isoxazole (B147169). acs.org This specific isoxazole derivative is a key intermediate in the synthesis of the β-lactam antibiotic dicloxacillin. acs.org This electrochemical approach allows for the controlled generation of the reactive intermediate and its subsequent capture to build complex molecular architectures. acs.org

The table below outlines the key aspects of this cyclization reaction.

| Reaction Type | Starting Material | Key Intermediate | Reagent/Condition | Product Class | Specific Application of Product |

| 1,3-Dipolar Cycloaddition | 2,6-Dichlorobenzaldoxime acs.org | Nitrile Oxide vulcanchem.comacs.org | Electrochemical Oxidation, Methyl Acetoacetate acs.org | Isoxazole acs.org | Intermediate for the antibiotic Dicloxacillin acs.org |

The conversion of 2,6-dichlorobenzaldoxime to its corresponding nitrile, 2,6-dichlorobenzonitrile (also known by the common name Dichlobenil), is a fundamental transformation. nih.gov This reaction is essentially a dehydration, removing the elements of water from the oxime functional group.

Several methods exist to achieve this conversion:

Thermal Dehydration with Acetic Anhydride: A classical and widely used method involves heating the aldoxime in boiling acetic anhydride. nih.gov Acetic anhydride acts as both the solvent and the dehydrating agent, efficiently converting the oxime to the nitrile. nih.gov

Electrochemical Dehydration: Modern electrochemical methods offer an alternative pathway. An electrochemical flow cell can be used to perform the dehydration of 2,6-dichlorobenzaldoxime. acs.org This technique was shown to improve the yield from 41% in a batch reaction to 63% in an undivided flow cell, demonstrating a scalable and potentially more efficient process. acs.org

The resulting product, 2,6-dichlorobenzonitrile, is a significant commercial compound used as a pre-emergent herbicide for its ability to inhibit cellulose (B213188) synthesis. nih.gov

The following table compares the different synthetic methods for this conversion.

| Method | Reagents/Conditions | Yield (Reported) | Scale | Reference |

| Chemical Dehydration | Boiling Acetic Anhydride | Not specified | Lab Scale | nih.gov |

| Electrochemical Dehydration | Undivided electrochemical flow-cell | 63% | Flow | acs.org |

| Electrochemical Dehydration | Batch electrochemical cell | 41% | Batch | acs.org |

Advanced Spectroscopic and Structural Elucidation of Alpha,2 Dichlorobenzaldoxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). rsc.org

Proton (¹H) NMR spectroscopy provides information on the electronic environment of protons within a molecule. For ALPHA,2-DICHLOROBENZALDOXIME, the ¹H NMR spectrum is expected to primarily feature signals from the aromatic protons and the hydroxyl proton of the oxime group. The chemical shifts of these protons are influenced by the presence of electronegative chlorine atoms and the anisotropic effects of the aromatic ring and the C=N double bond. libretexts.org

A crucial aspect of oxime chemistry is the potential for stereoisomerism around the C=N double bond, leading to syn and anti isomers. uq.edu.au This isomerism can often be distinguished by ¹H NMR, as the spatial orientation of the hydroxyl group relative to the substituted benzene (B151609) ring affects the chemical shifts of the nearby aromatic protons. researchgate.netsrce.hr In one isomer (syn, assuming the -OH and the ortho-substituent are on the same side), the hydroxyl group is in close proximity to the aromatic ring, potentially leading to through-space interactions or intramolecular hydrogen bonding with the ortho-chlorine atom, which would deshield the adjacent aromatic proton (H6). Conversely, in the anti isomer, this interaction is absent. The oxime proton (-NOH) itself would also likely exhibit a different chemical shift in each isomer and its signal may be broadened due to chemical exchange.

The aromatic region would display a complex multiplet pattern corresponding to the four protons on the dichlorinated ring. Based on standard substituent effects, the protons would appear in the approximate range of 7.2-7.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Isomers Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

| Proton | Expected Chemical Shift (ppm) - syn Isomer | Expected Chemical Shift (ppm) - anti Isomer | Multiplicity |

|---|---|---|---|

| -NOH | 9.0 - 11.0 | 9.0 - 11.0 | Singlet (broad) |

| Ar-H 3 | 7.3 - 7.5 | 7.3 - 7.5 | Multiplet |

| Ar-H 4 | 7.4 - 7.6 | 7.4 - 7.6 | Multiplet |

| Ar-H 5 | 7.2 - 7.4 | 7.2 - 7.4 | Multiplet |

Carbon (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. ucl.ac.uk For this compound, six distinct signals are expected for the aromatic carbons and one for the C=N carbon. The chemical shifts are influenced by the chlorine substituents and the oxime group.

The C=N carbon of the oxime is typically found in the range of 145-160 ppm. rsc.org The presence of an alpha-chloro substituent would likely shift this signal further downfield. The aromatic carbon attached to the oxime group (C1) and the one bearing the chlorine atom (C2) are expected to have their chemical shifts significantly influenced by these substituents. Based on data for 1,2-dichlorobenzene, the chlorinated carbons appear around 132 ppm, while the other aromatic carbons resonate between 127-131 ppm. chemicalbook.com The presence of the C(Cl)=NOH substituent would further modify these values.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C =NOH | 148 - 162 |

| Ar-C 1 (C-C=N) | 130 - 135 |

| Ar-C 2 (C-Cl) | 132 - 137 |

| Ar-C 3 | 128 - 131 |

| Ar-C 4 | 129 - 132 |

| Ar-C 5 | 127 - 130 |

While 1D NMR provides essential data, 2D NMR techniques are often necessary for complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. sdsu.edu In this compound, COSY would reveal the connectivity between adjacent aromatic protons (e.g., H3 with H4, H4 with H5, and H5 with H6), helping to trace the proton network on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). columbia.edu It would be used to definitively link each aromatic proton signal (e.g., H3, H4, H5, H6) to its corresponding carbon signal (C3, C4, C5, C6). columbia.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. utdallas.edu These methods are highly effective for identifying functional groups, as each group has characteristic vibrational frequencies. nih.gov

The IR and Raman spectra of this compound would be characterized by vibrations of its key functional groups. A comprehensive assignment of these bands is essential for structural confirmation. scienceasia.orgnih.gov

O-H Stretch: A broad band in the IR spectrum, typically between 3200-3600 cm⁻¹, is characteristic of the hydroxyl group of the oxime. Its position and shape can indicate the extent of hydrogen bonding.

Aromatic C-H Stretch: These vibrations typically appear as a group of weaker bands in the region of 3000-3100 cm⁻¹.

C=N Stretch: The carbon-nitrogen double bond of the oxime group is expected to show a medium-intensity absorption in the 1620-1680 cm⁻¹ region. rsc.org This band is a key marker for the oxime functionality.

Aromatic C=C Stretch: The benzene ring gives rise to several characteristic bands in the 1450-1600 cm⁻¹ region.

N-O Stretch: The nitrogen-oxygen single bond stretch usually appears as a medium to strong band in the 900-970 cm⁻¹ range. rsc.org

C-Cl Stretch: The carbon-chlorine stretching vibrations are expected to produce strong bands in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Note: These are typical frequency ranges. Actual values can be influenced by the molecular environment and physical state.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| O-H | Stretch | 3200 - 3600 | Medium-Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak-Medium |

| C=N | Stretch | 1620 - 1680 | Medium |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Strong |

| N-O | Stretch | 900 - 970 | Medium-Strong |

Vibrational spectroscopy is sensitive to the conformational and stereochemical state of a molecule. rsc.orgnih.govpsu.edu The syn and anti isomers of this compound would likely have distinct vibrational spectra, allowing for their identification and potentially quantification. mdpi.com

Comprehensive Vibrational Band Assignments for Characteristic Functional Groups

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a halogenated compound like this compound, it provides critical information regarding molecular weight, elemental composition, and structural features. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is essential for determining the elemental formula of a compound by providing a highly accurate mass measurement. chromatographyonline.comrsc.org Unlike nominal mass spectrometry which provides integer masses, HRMS can measure mass to several decimal places, allowing for the differentiation between compounds that have the same nominal mass but different elemental compositions. nih.gov

For this compound (C₇H₅Cl₂NO), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl). This precise mass is a unique identifier and crucial for confirming the compound's identity in complex samples. nih.gov The ability of HRMS to distinguish between the exact mass and the nominal mass is a key advantage in structural elucidation. mcmaster.ca

Table 1: Theoretical High-Resolution Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₅Cl₂NO |

| Nominal Mass | 189 amu |

| Monoisotopic Mass (M) | 188.97479 u |

| Contributing Isotopes | ¹²C₇¹H₅³⁵Cl₂¹⁴N¹⁶O |

This table presents the calculated theoretical monoisotopic mass for the specified molecular formula.

Fragmentation Pathways and Isotopic Pattern Analysis for Structural Insights

Isotopic Pattern Analysis

The presence of two chlorine atoms in this compound produces a highly characteristic isotopic pattern in the mass spectrum. Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). libretexts.org This results in a distinctive cluster of peaks for the molecular ion (M⁺) and any chlorine-containing fragments.

For a molecule with two chlorine atoms, three main peaks will be observed in the molecular ion region:

M⁺: The peak corresponding to the molecule containing two ³⁵Cl atoms.

[M+2]⁺: The peak for molecules containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: The peak for molecules containing two ³⁷Cl atoms.

The relative intensity of these peaks follows a predictable ratio, which is approximately 9:6:1, providing clear evidence for the presence of two chlorine atoms. savemyexams.comresearchgate.net

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Ion | Isotopic Composition | Theoretical m/z | Expected Relative Abundance |

| M⁺ | C₇H₅(³⁵Cl)₂NO | 188.97 | 100% (base peak of cluster) |

| [M+2]⁺ | C₇H₅(³⁵Cl)(³⁷Cl)NO | 190.97 | ~65% |

| [M+4]⁺ | C₇H₅(³⁷Cl)₂NO | 192.97 | ~10% |

This table outlines the expected mass-to-charge ratios and relative abundances for the molecular ion cluster due to the two chlorine isotopes.

Fragmentation Pathways

Upon ionization in a mass spectrometer, this compound will break apart into smaller, charged fragments. The analysis of these fragmentation patterns provides a roadmap to the molecule's structure. libretexts.orgsavemyexams.com Key bond cleavages are predictable based on the functional groups present—an aromatic ring, a dichlorinated carbon, and an oxime moiety. docbrown.infochadsprep.com

Likely fragmentation pathways include:

Loss of a Chlorine Radical: Cleavage of a C-Cl bond can lead to the formation of a [M-Cl]⁺ ion.

Loss of HCl: Elimination of a hydrogen chloride molecule can occur.

Cleavage of the N-O Bond: A characteristic fragmentation for oximes involves the breaking of the weak N-O bond.

Fragmentation of the Benzene Ring: The aromatic ring can break apart, leading to characteristic ions such as the phenyl cation or smaller fragments. docbrown.info

Table 3: Plausible Mass Fragments of this compound

| Proposed Fragment Ion (m/z) | Identity/Origin |

| 189/191/193 | [M]⁺, Molecular ion cluster |

| 172/174/176 | [M-OH]⁺, Loss of hydroxyl radical |

| 154/156 | [M-Cl]⁺, Loss of a chlorine radical |

| 126 | [C₇H₅N]⁺, Loss of Cl₂ and OH |

| 111 | [C₆H₄Cl]⁺, Dichlorophenyl fragment loss |

| 77 | [C₆H₅]⁺, Phenyl cation from extensive fragmentation |

This table lists potential fragments and their mass-to-charge ratios that could be observed in the mass spectrum, aiding in structural confirmation.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. researchgate.netresearchgate.net This technique can provide unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. scispace.comrsc.orgnajah.edu

While specific crystallographic data for this compound is not available in the searched literature, analysis of related oxime structures demonstrates the type of information that would be obtained. scispace.com For example, a study on an oxime derivative identified its crystal system, space group, and unit cell dimensions, confirming its molecular conformation and packing in the crystal lattice. najah.edu Such an analysis for this compound would reveal the stereochemistry of the C=N double bond (E/Z isomerism) and the rotational conformation of the dichlorophenyl group.

Table 4: Illustrative Crystal Data Parameters from X-ray Crystallography of an Oxime

| Parameter | Example Value | Information Provided |

| Crystal System | Monoclinic | The basic geometric shape of the unit cell |

| Space Group | P2₁/c | The symmetry elements within the unit cell |

| Unit Cell Dimensions | a = 8.88 Å, b = 10.64 Å, c = 11.21 Å, β = 109.09° | The size and angles of the repeating crystal unit |

| Bond Lengths/Angles | C=N, N-O, C-Cl | Precise measurements of atomic connectivity |

| Intermolecular Forces | Hydrogen bonding (O-H···N) | Details on how molecules pack together in the solid state |

This table provides representative data that would be obtained from an X-ray crystallographic analysis, using values from a known oxime structure for illustrative purposes. najah.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. columbia.edu The resulting spectrum is characteristic of the chromophores—the light-absorbing groups—within the molecule. For this compound, the primary chromophores are the dichlorinated benzene ring and the C=N bond of the oxime.

The absorption spectrum is expected to show bands corresponding to two main types of electronic transitions:

π → π* transitions: These are high-energy, high-intensity absorptions associated with the aromatic system and the C=N double bond. They typically occur in the range of 200-300 nm. zenodo.org Aromatic oximes are known to absorb in this region. researchgate.net

n → π* transitions: These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen or oxygen lone pairs) to an anti-bonding π* orbital. These transitions for oximes can appear at longer wavelengths, sometimes above 300 nm. nih.gov

The exact position (λₘₐₓ) and intensity of these absorption bands are influenced by the substitution on the aromatic ring and the solvent used for the analysis. malayajournal.org

Table 5: Expected UV-Vis Absorption Data for this compound

| Absorption Band (λₘₐₓ) | Electronic Transition | Associated Chromophore |

| ~250-290 nm | π → π | Dichlorophenyl ring, C=N bond |

| >300 nm | n → π | Oxime group (C=N-OH) |

This table summarizes the anticipated electronic transitions and their approximate absorption regions for the title compound based on its known chromophoric groups.

Computational Chemistry and Theoretical Modeling of Alpha,2 Dichlorobenzaldoxime

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure of a molecule and its potential energy surface. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and, from that, derive properties like optimal geometry and relative energies of different conformers and isomers.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. ufba.br For alpha,2-dichlorobenzaldoxime, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. Methods such as DFT, often with functionals like B3LYP and basis sets like 6-31G* or larger, are commonly employed for this purpose. arabjchem.orgnih.gov

The conformational landscape of this compound is primarily defined by rotation around two key single bonds: the bond connecting the phenyl ring to the oxime carbon (C-C) and the bond between the oxime carbon and nitrogen (C-N), although the latter has significant double bond character. A rigid rotor scan, where a specific dihedral angle is systematically varied and the energy calculated at each step, can reveal the energy barriers to rotation. utwente.nl A more relaxed scan, where the rest of the molecule's geometry is optimized at each step, provides a more accurate potential energy profile. utwente.nl Studies on related benzaldoximes have used DFT at the B3LYP/6-31G* level to investigate the rotational barriers around the C-C bond, identifying the transition states for this internal rotation. worldscientific.com Such analyses are crucial for understanding the molecule's flexibility and the populations of different conformers at thermal equilibrium. arxiv.orgmdpi.comnih.gov

Isomerism is a critical feature of oximes. This compound can exist as two distinct geometric isomers, known as syn (Z) and anti (E), which differ in the spatial arrangement of the hydroxyl group relative to the dichlorophenyl group across the C=N double bond. researchgate.net Computational methods can precisely calculate the total electronic energies of these isomers. researchgate.net For benzaldoxime (B1666162) derivatives, DFT calculations have shown that the anti (E) isomer is generally more stable than the syn (Z) isomer. researchgate.netcsic.es The energy difference between these forms is a key parameter that governs their relative abundance.

Tautomerism, the interconversion of constitutional isomers, is also a theoretical possibility. britannica.commasterorganicchemistry.combyjus.com For oximes, the most relevant form is oxime-nitrone tautomerism, which involves a 1,2-proton shift from the oxygen to the carbon atom. csic.es High-level DFT calculations on similar systems have been used to investigate the reaction mechanism and energetics of this isomerization. csic.es These studies often find that the nitrone tautomer is significantly less stable (higher in energy) than the oxime form, and the activation barrier for the uncatalyzed thermal 1,2-H shift is substantial, indicating that this process is generally unfavorable under normal conditions. csic.es

Table 1: Illustrative Energy Calculations for Isomers of this compound This table is a hypothetical representation based on typical computational outputs for similar molecules, as specific published data for this compound is not available. Calculations are assumed to be performed at the B3LYP/6-311+G(d,p) level of theory.

| Isomer/Tautomer | Description | Relative Energy (kcal/mol) |

| anti-(E)-isomer | Hydroxyl group is anti to the phenyl group. | 0.00 (Reference) |

| syn-(Z)-isomer | Hydroxyl group is syn to the phenyl group. | 2.0 - 6.0 |

| Nitrone Tautomer | Product of 1,2-proton shift from O to C. | > 20.0 |

Geometry Optimization and Conformational Landscape Analysis

Prediction and Interpretation of Spectroscopic Data

Computational modeling is an invaluable aid in interpreting experimental spectra. By simulating spectra from first principles, theoretical calculations can help assign specific spectral features to molecular motions or electronic transitions.

For this compound, calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. These predictions can distinguish between the syn and anti isomers, as the chemical environment of nuclei close to the C=N bond is sensitive to the geometry. While numerous benchmarks exist for selecting the best combination of DFT functionals and basis sets for accurate NMR predictions, specific calculated data for this compound has not been found in the surveyed literature. github.iochemaxon.com

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for anti-Alpha,2-Dichlorobenzaldoxime This table presents hypothetical data to illustrate the output of a computational NMR prediction. The values are not from published research.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=N (Oxime) | 145 - 155 |

| C-Cl (Aromatic) | 130 - 135 |

| C-H (Alpha) | 115 - 120 |

| C-Aromatic (ipso to Oxime) | 130 - 140 |

| C-Aromatic (ortho) | 125 - 130 |

| C-Aromatic (meta) | 128 - 133 |

| C-Aromatic (para) | 120 - 125 |

Vibrational spectroscopy is a key tool for identifying functional groups and fingerprinting molecules. Harmonic vibrational frequency calculations using DFT can predict the frequencies and intensities of infrared (IR) and Raman active modes. wisc.edunih.gov These calculations produce a set of normal modes, each corresponding to a specific collective motion of the atoms, such as stretching, bending, or rocking. hawaii.eduuminho.pt

The simulated IR and Raman spectra are generated by plotting the calculated frequencies and their corresponding intensities, often broadened with a Lorentzian or Gaussian function to mimic experimental line shapes. crystalsolutions.euyoutube.com This allows for a direct comparison with experimental spectra, facilitating the assignment of observed absorption bands. uminho.ptresearchgate.net For this compound, key predicted vibrations would include the O-H stretch, the C=N stretch, C-Cl stretches, and various aromatic ring modes. While general methodologies are well-established, specific simulated spectra for this compound are not present in the located scientific literature. arxiv.orgchemrxiv.org

Table 3: Illustrative Predicted Vibrational Frequencies for anti-Alpha,2-Dichlorobenzaldoxime This table is a hypothetical representation of calculated vibrational modes. The values are not from published research.

| Frequency (cm⁻¹) | Intensity (IR) | Assignment |

| ~3600 | Medium | O-H stretch |

| ~3100 | Low | Aromatic C-H stretch |

| ~1650 | Medium | C=N stretch |

| ~1590 | High | Aromatic C=C stretch |

| ~1450 | High | Aromatic C=C stretch |

| ~1250 | Medium | C-O stretch |

| ~950 | High | O-H bend |

| ~800 | High | C-Cl stretch |

| ~750 | High | C-Cl stretch |

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netfrontiersin.org This method calculates the vertical excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one. libretexts.org The output provides the wavelength (λ) and oscillator strength (f) for each electronic transition, which correspond to the position and intensity of absorption bands, respectively.

For this compound, TD-DFT calculations could predict the π → π* and n → π* transitions responsible for its UV-Vis absorption. Analysis of the molecular orbitals involved (e.g., HOMO and LUMO) helps characterize the nature of these transitions. sapub.org Similarly, by optimizing the geometry of the first excited state, it is possible to calculate the energy of the emission transition (fluorescence), providing insight into the molecule's photophysical properties. researchgate.net No specific TD-DFT studies for this compound were identified in the literature search.

Vibrational Frequency Calculations and Simulated IR/Raman Spectra

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides indispensable tools for the in-depth investigation of chemical reaction mechanisms at a molecular level. For a compound such as this compound, theoretical modeling can elucidate complex transformations, predict reaction outcomes, and explain kinetic and thermodynamic preferences without the need for extensive, and sometimes hazardous, laboratory experiments. By simulating the interactions of atoms and electrons, these methods map out the energetic landscape of a reaction, offering a detailed view of the entire chemical process.

The core of understanding any chemical reaction lies in identifying its transition state (TS). A transition state is a specific, high-energy configuration along the reaction coordinate that separates the reactants from the products. wikipedia.org It represents the point of maximum energy on the minimum energy path and is characterized as a first-order saddle point on the potential energy surface (PES). johnhogan.info The structure of the transition state, with its partially formed and partially broken bonds, is fleeting and cannot be isolated experimentally, making computational analysis the primary method for its characterization.

For this compound, computational methods like Density Functional Theory (DFT) would be employed to locate the geometries of transition states for its potential reactions, such as E/Z isomerization around the C=N bond or a Beckmann rearrangement. The process begins by proposing a reaction pathway and then using algorithms to search for the saddle point on the PES corresponding to the TS.

Once a transition state is located and confirmed (typically by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate), the complete reaction pathway can be mapped. This is commonly achieved by calculating the Intrinsic Reaction Coordinate (IRC). nih.gov The IRC method traces the minimum energy path downhill from the transition state, connecting it to the reactant on one side and the product on the other. nih.gov This mapping provides a step-by-step visualization of geometric changes, such as bond stretching, breaking, and formation, throughout the entire course of the reaction. nih.gov

The reaction pathway mapped via IRC calculations allows for the determination of the activation barrier, also known as the activation energy (Ea). This barrier is the energy difference between the reactants and the transition state and is a critical factor in determining the reaction rate. johnhogan.infomuni.cz A higher activation barrier corresponds to a slower reaction, as fewer molecules will possess the sufficient energy required to overcome it.

While the potential energy surface is fundamental, a more complete description of a reaction in realistic conditions (i.e., at a given temperature and pressure) requires the calculation of a free energy profile. nih.gov This profile accounts for not only the potential energy but also the zero-point vibrational energies, thermal corrections, and entropy. The Gibbs free energy of activation (ΔG‡) is the difference in free energy between the reactants and the transition state and is directly related to the reaction rate constant via the Eyring equation. wikipedia.org

Illustrative Data Table: Hypothetical Free Energy Profile for a Reaction of this compound

The following table is a hypothetical representation of data that would be generated from a computational study on a two-step reaction mechanism for this compound. The values are for illustrative purposes only.

| Species | Description | Relative Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| TS1 | First Transition State | +25.4 |

| Intermediate | Reaction Intermediate | +5.2 |

| TS2 | Second Transition State | +18.7 |

| Product | Final Product | -10.1 |

Transition State Analysis and Reaction Pathway Mapping

Molecular Interaction Studies and Reactivity Descriptors

Beyond reaction mechanisms, computational chemistry is crucial for understanding how this compound interacts with its environment, such as solvent molecules or biological receptors. Molecular dynamics (MD) simulations, for example, can model the dynamic behavior of the molecule over time, revealing stable interaction patterns and conformational changes that are governed by intermolecular forces like hydrogen bonds and van der Waals interactions. nih.gov

Global Reactivity Descriptors describe the molecule as a whole. Key global descriptors include:

Chemical Potential (μ): Represents the "escaping tendency" of electrons from the system. A higher chemical potential suggests greater nucleophilicity. mdpi.com

Chemical Hardness (η): Measures the resistance of the chemical potential to change with respect to the number of electrons. Hard molecules have a large HOMO-LUMO gap and are less reactive, while soft molecules have a small HOMO-LUMO gap and are more reactive. d-nb.info

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as a measure of its electrophilic character. researchgate.net

Local Reactivity Descriptors identify the reactivity of specific atomic sites within the molecule. chemtools.org These include:

Molecular Electrostatic Potential (MESP): Maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. mdpi.com

Fukui Functions (f(r)): Indicate the change in electron density at a specific point when an electron is added to or removed from the molecule. It helps in identifying the most electrophilic and nucleophilic sites within the molecule with high precision. mdpi.comchemtools.org

For this compound, these descriptors would pinpoint the reactivity of the oxime group (-C=N-OH) and the influence of the two chlorine atoms on the aromatic ring and the alpha-carbon.

Data Table: Key Reactivity Descriptors and Their Significance

This table outlines the principal reactivity descriptors and their qualitative interpretation in the context of analyzing a molecule like this compound.

| Descriptor | Symbol | Type | Significance |

|---|---|---|---|

| Ionization Potential | I | Global | Energy required to remove an electron; relates to the energy of the Highest Occupied Molecular Orbital (HOMO). |

| Electron Affinity | A | Global | Energy released when an electron is added; relates to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). |

| Chemical Hardness | η | Global | Measures the molecule's resistance to a change in its electron distribution; correlates with the HOMO-LUMO gap. d-nb.info |

| Electrophilicity Index | ω | Global | Quantifies the molecule's propensity to act as an electrophile (electron acceptor). researchgate.net |

| Fukui Function | f(r) | Local | Identifies the most reactive sites for nucleophilic attack (f+) and electrophilic attack (f-). mdpi.com |

| Molecular Electrostatic Potential | MESP | Local | Visually maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions on the molecule's surface. mdpi.com |

Chemical Applications and Functionalization of Alpha,2 Dichlorobenzaldoxime

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

The unique arrangement of functional groups in alpha,2-dichlorobenzaldoxime makes it a versatile building block in organic synthesis. The oxime moiety, combined with the two chlorine atoms at strategic positions, allows for a range of chemical transformations.

Precursor for Nitrile Compounds

A significant application of aldoximes, including chlorinated benzaldoximes, is their conversion into nitriles. This transformation is typically achieved through a dehydration reaction, where the hydroxyl group of the oxime is eliminated. For the closely related isomer 2,6-dichlorobenzaldoxime (B1311563), this conversion to the corresponding nitrile, 2,6-dichlorobenzonitrile (B3417380), is a well-established process. google.comnih.gov This reaction can be facilitated by reagents like acetic anhydride (B1165640), which effectively removes water to yield the nitrile. google.comnih.gov

The general dehydration of aldoximes to nitriles is a fundamental reaction in organic chemistry, often catalyzed by various reagents under mild conditions. organic-chemistry.org Modern synthetic methods utilize catalysts based on iron or ruthenium to achieve this transformation efficiently. organic-chemistry.org Biocatalytic methods using aldoxime dehydratase enzymes also represent a green chemistry approach to nitrile synthesis from aldoximes. mdpi.comchemistryviews.org

Table 1: Synthesis of Nitrile from Dichlorobenzaldoxime Isomer

| Reactant | Product | Reagent/Condition | Application of Product | Source |

|---|---|---|---|---|

| 2,6-Dichlorobenzaldoxime | 2,6-Dichlorobenzonitrile | Acetic Anhydride | Herbicide | google.comnih.gov |

Building Block for Pharmacologically Relevant Scaffolds and Bioactive Compounds

The structural framework of this compound serves as a valuable starting point for the synthesis of more complex molecules with potential pharmacological activity. mdpi.com Bioactive compounds are molecules that have an effect on a living organism, and their synthesis is a cornerstone of drug discovery. nih.govresearchgate.netmdpi.com The development of efficient synthetic pathways to create molecular diversity is crucial for identifying new therapeutic agents. mdpi.comnih.gov

Aldoximes can be converted into nitrile oxides, which are highly reactive intermediates. These nitrile oxides can then undergo 1,3-dipolar cycloaddition reactions with alkenes to form isoxazolines and isoxazoles. vulcanchem.com These heterocyclic scaffolds are present in numerous medicinally important compounds. vulcanchem.com Furthermore, derivatives of dichlorobenzaldoximes have been investigated for their potential in developing treatments for neurological disorders and as antimicrobial agents. For instance, certain derivatives have shown inhibitory activity against acetylcholinesterase, a key target in Alzheimer's disease research.

Intermediate in the Synthesis of Agrochemicals (e.g., herbicides, pesticides, biocides)

The field of agrochemicals relies on synthetic intermediates to produce active ingredients for crop protection. vandemark.comechemi.com Dichlorinated aromatic compounds are common motifs in many pesticides. The isomer 2,6-dichlorobenzaldoxime is noted for its utility as a herbicide. google.com

Its significance extends to its role as a precursor for other potent agrochemicals. As mentioned previously, its dehydration product, 2,6-dichlorobenzonitrile (commonly known as dichlobenil), is a widely used pre-emergent herbicide that acts by inhibiting cellulose (B213188) synthesis. google.comnih.gov Additionally, 2,6-dichlorobenzaldoxime can be converted to alpha-amino 2,6-dichlorobenzaldoximes, which also exhibit herbicidal properties. google.com The synthesis of various pesticides, including those of the sulfonylurea class and other herbicides, often involves chlorinated intermediates. google.comgoogle.comsemanticscholar.org

Table 2: Agrochemicals Derived from 2,6-Dichlorobenzaldoxime

| Precursor | Derived Agrochemical | Chemical Class | Use | Source |

|---|---|---|---|---|

| 2,6-Dichlorobenzaldoxime | 2,6-Dichlorobenzaldoxime | Benzaldoxime (B1666162) | Herbicide | google.com |

| 2,6-Dichlorobenzaldoxime | 2,6-Dichlorobenzonitrile (Dichlobenil) | Benzonitrile | Herbicide | google.comnih.gov |

| 2,6-Dichlorobenzaldoxime | Alpha-amino 2,6-dichlorobenzaldoximes | Substituted Benzaldoxime | Herbicide | google.com |

Applications in Functional Materials and Sensing Technologies

Beyond its role in synthesizing bioactive molecules, the chemical properties of this compound suggest its potential use in the development of advanced materials and environmental sensors.

Utilization as Ligands in Coordination Chemistry and Catalysis

Ligands are molecules or ions that bond to a central metal atom to form a coordination complex. uomustansiriyah.edu.iqlibretexts.org The oxime group (-C(R)=N-OH) in this compound contains both nitrogen and oxygen atoms with lone pairs of electrons, making it capable of acting as a ligand. Depending on the reaction conditions and the metal center, it can coordinate as a monodentate ligand (binding through one atom) or as a bidentate ligand (binding through both N and O, forming a chelate ring). uomustansiriyah.edu.iqlibretexts.org The stability of complexes formed with chelating ligands is often enhanced, a phenomenon known as the chelate effect. libretexts.org

The electronic properties of the dichlorinated phenyl ring can influence the coordinating ability of the oxime group, potentially modulating the stability and reactivity of the resulting metal complex. uci.edu Such complexes have wide-ranging applications in catalysis, where the ligand structure is crucial for controlling the activity and selectivity of the metal catalyst in chemical transformations. nih.gov While specific catalytic applications of this compound are not widely documented, the broader class of oxime-containing ligands is known in coordination chemistry. nih.gov

Components in Sensor Development for Environmental Monitoring (e.g., heavy metal chelation)

The development of reliable and cost-effective sensors for environmental monitoring is a critical area of research. mdpi.comresearchgate.netresearchgate.netnih.gov One major target of such sensors is the detection of toxic heavy metal ions in water and soil. jmb.or.kr The ability of the oxime functional group to form stable complexes with various metal ions provides a chemical basis for its use in sensor design.

Chelation is a process where a ligand binds to a central metal ion at multiple points, effectively sequestering it. dr-roje.comaetna.com This interaction can be designed to produce a detectable signal, such as a change in color (colorimetric sensor) or a change in electrical current (electrochemical sensor). researchgate.netjmb.or.kr The oxime group in this compound can act as a chelating agent for heavy metals. mdpi.comnih.gov By immobilizing the oxime compound on a solid support or integrating it into an electrode, a sensor can be constructed to selectively capture and detect target metal ions from an environmental sample. jmb.or.kr

Table 3: Potential Metal Ion Chelation for Sensor Applications

| Functional Group | Principle of Detection | Potential Target Analytes | Application Area | Source |

|---|---|---|---|---|

| Oxime | Chelation | Heavy Metal Ions (e.g., Lead, Mercury, Copper, Cadmium) | Environmental Monitoring | dr-roje.commdpi.comnih.gov |

Exploration in Electrochemical and Photochemical Transformations

There is no available research data detailing the electrochemical or photochemical transformations of this compound. General principles of electrochemistry and photochemistry are applied to a wide range of organic molecules, but specific studies involving this compound have not been identified in the searched sources. whiterose.ac.ukpageplace.de

Electrochemical Transformations: The electrochemical behavior of a molecule is determined by its structure and the presence of redox-active functional groups. vulcanchem.com For related dichlorobenzaldoxime isomers, electrochemical methods have been explored for transformations such as the conversion to dichlorobenzonitriles. acs.orgnih.gov However, no such studies have been reported for the alpha,2-dichloro isomer.

Photochemical Transformations: Photochemical reactions are initiated by the absorption of light and can lead to unique molecular rearrangements and constructions. whiterose.ac.uk While the photochemistry of various organic compounds, including some oximes, is a field of active research, specific studies on the photochemical transformations of this compound are absent from the available literature. chemsrc.com

Role in Industrial Chemical Processes

There is no information available in the reviewed sources regarding the role or application of this compound in any industrial chemical processes. Industrial chemical applications often require large-scale production and specific reactivity that has not been documented for this particular compound. fishersci.comnih.gov For comparison, the related compound 2,6-dichlorobenzaldoxime is known to be a precursor in the synthesis of the herbicide 2,6-dichlorobenzonitrile. researchgate.netgoogle.com No similar industrial role has been identified for this compound.

Future Research Directions and Emerging Areas for Alpha,2 Dichlorobenzaldoxime

Exploration of Novel and Sustainable Synthetic Methodologies

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. For ALPHA,2-DICHLOROBENZALDOXIME, moving beyond traditional batch syntheses, which often involve hazardous reagents and generate significant waste, is a key research objective.

Green chemistry principles offer a roadmap for this transition. ijsetpub.comijnc.irrsc.org Future research will likely focus on several key areas:

Catalytic Approaches: The use of catalysts can enable reactions to proceed under milder conditions, reducing energy consumption and waste. ijsetpub.com The development of novel catalysts for the oximation of 2-chlorobenzaldehyde (B119727) could improve yields and selectivity, minimizing the formation of byproducts.

Alternative Solvents: A significant portion of waste in chemical processes comes from solvents. mdpi.com Research into the use of greener solvents, such as water, supercritical fluids, or biomass-derived solvents, for the synthesis of this compound would be a significant step towards sustainability. ijsetpub.com

Renewable Feedstocks: While the core aromatic structure of this compound is currently derived from petrochemical sources, future research could explore pathways from renewable feedstocks. ijsetpub.com This represents a long-term goal for the sustainable production of a wide range of aromatic compounds.

A comparative table of potential sustainable synthesis strategies is presented below:

| Methodology | Potential Advantage | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced by-products. mdpi.com | Engineering enzymes for the specific oximation of substituted benzaldehydes. |

| Microwave-Assisted Synthesis | Accelerated reaction times, increased yields, reduced energy consumption. | Optimization of microwave parameters for the synthesis of this compound. |

| Solvent-Free Reactions | Elimination of solvent waste, simplified purification. ijnc.ir | Development of solid-state or melt-phase reaction conditions. |

Advanced Functionalization for Tailored Chemical and Material Applications

The reactivity of the oxime group and the dichlorinated aromatic ring in this compound provides a platform for advanced functionalization. Future research in this area will aim to create derivatives with tailored properties for specific applications. The oxime group is known to be a versatile functional handle that can undergo various transformations. mdpi.com

Key areas for exploration include:

O-Functionalization: The oxygen atom of the oxime can be derivatized to form ethers and esters. This can modulate the compound's biological activity and physicochemical properties. Research could focus on synthesizing a library of O-alkyl and O-acyl derivatives and screening them for novel applications.

Cycloaddition Reactions: Oximes can be converted to nitrile oxides, which are valuable intermediates in 1,3-dipolar cycloaddition reactions for the synthesis of heterocyclic compounds like isoxazoles and isoxazolines. vulcanchem.com The influence of the dichloro-substitution pattern on the reactivity and regioselectivity of these cycloadditions warrants further investigation.

Metal Complexation: The oxime moiety can act as a ligand, forming complexes with various metal ions. mdpi.comacs.org The synthesis and characterization of metal complexes of this compound could lead to new catalysts or materials with interesting magnetic or electronic properties.

The following table outlines potential functionalization strategies and their resulting compound classes:

| Functionalization Strategy | Reagents/Conditions | Potential Product Class |

| O-Alkylation | Alkyl halides, base | Oxime ethers |

| O-Acylation | Acyl chlorides, base | Oxime esters |

| Nitrile Oxide Formation & Cycloaddition | Oxidizing agent, alkene/alkyne | Isoxazoles/Isoxazolines |

| Metal Complexation | Metal salts | Oximato metal complexes |

Integration with Automated Synthesis and Flow Chemistry Techniques

The integration of this compound synthesis and functionalization with automated and flow chemistry platforms represents a significant leap forward in terms of efficiency, safety, and scalability. ucla.edusynplechem.comsyrris.comchemspeed.com Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch methods, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. rsc.orgresearchgate.netacs.orgnih.gov

Future research directions in this domain include:

Development of Continuous-Flow Synthesis: Designing a continuous-flow process for the production of this compound would allow for on-demand synthesis and easier scale-up. acs.org This could involve the use of packed-bed reactors with immobilized catalysts or reagents.

Automated Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction conditions (e.g., temperature, pressure, stoichiometry, residence time) to identify the optimal parameters for the synthesis and functionalization of this compound. mt.com

Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolating intermediates. acs.org A future goal could be the development of a telescoped flow synthesis of functionalized derivatives starting from 2-chlorobenzaldehyde.

A comparison of batch versus flow synthesis for this compound is provided below:

| Parameter | Batch Synthesis | Flow Synthesis |

| Scalability | Often challenging | More straightforward |

| Safety | Higher risk with hazardous reagents | Improved safety due to small reaction volumes |

| Process Control | Less precise | Precise control over temperature, pressure, etc. |

| Efficiency | Can be lower due to workup steps | Potentially higher with telescoped reactions |

Elucidation of Structure-Property Relationships for Rational Design of Derivatives

A deep understanding of the relationship between the molecular structure of this compound and its physicochemical and biological properties is crucial for the rational design of new derivatives with enhanced performance. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in this regard, allowing for the development of mathematical models that correlate chemical structure with biological activity. researchgate.netdergipark.org.tropenbioinformaticsjournal.combiolscigroup.us

Future research should focus on:

QSAR Modeling: Synthesizing a library of this compound derivatives with systematic variations in their structure and measuring their biological activity (e.g., pesticidal, antifungal) would provide the necessary data to build robust QSAR models. researchgate.netmdpi.com These models could then be used to predict the activity of virtual compounds, guiding synthetic efforts towards the most promising candidates.

Computational Docking Studies: For derivatives with potential biological applications, molecular docking simulations can be used to predict their binding affinity and mode of interaction with target proteins. researchgate.netnih.govopenmedicinalchemistryjournal.com This can provide valuable insights into the mechanism of action and help in the design of more potent and selective compounds.

Pharmacophore Modeling: Identifying the key structural features (pharmacophore) responsible for the biological activity of this compound and its analogs can aid in the design of new molecules with improved properties.

The following table outlines the steps in a rational design cycle for this compound derivatives:

| Step | Description |

| 1. Library Synthesis | Create a diverse set of derivatives with varied substituents. |

| 2. Biological Screening | Test the synthesized compounds for the desired activity. |

| 3. QSAR/Computational Modeling | Develop models correlating structure with activity and predict binding modes. |

| 4. In Silico Design | Use the models to design new, potentially more active, virtual compounds. |

| 5. Synthesis and Testing | Synthesize the most promising virtual compounds and evaluate their activity, thus closing the design loop. |

Potential in Advanced Catalysis and Materials Science Applications

While the primary applications of related compounds are in the agrochemical sector, the unique electronic and structural features of this compound suggest potential for its use in advanced catalysis and materials science. vulcanchem.com

Emerging areas of research could include:

Catalyst Ligands: The oxime group can coordinate to metal centers, and the electronic properties of the dichlorinated aromatic ring could influence the catalytic activity of the resulting metal complexes. acs.org These complexes could be explored as catalysts in various organic transformations.

Functional Polymers: The oxime functionality can be used as a "click" reaction handle for the synthesis of functional polymers and for the post-functionalization of polymer surfaces. rsc.org The incorporation of the dichlorinated aromatic moiety could impart specific properties such as thermal stability or flame retardancy to the resulting materials.

Liquid Crystals: The rigid aromatic core of this compound, when appropriately functionalized with long alkyl chains, could lead to the formation of liquid crystalline materials with potential applications in optoelectronics. mdpi.com

| Application Area | Potential Role of this compound | Research Goal |

| Catalysis | As a ligand for transition metal catalysts. | Development of novel, efficient, and selective catalysts. |

| Polymer Science | As a monomer or functionalization agent. rsc.org | Creation of polymers with tailored properties (e.g., thermal stability, flame retardancy). |

| Materials Science | As a core structure for liquid crystals or other functional materials. researchgate.net | Discovery of new materials with useful optical or electronic properties. |

Theoretical Investigations into Novel Reactivity and Interactions

Computational chemistry provides a powerful lens through which to investigate the fundamental properties of molecules like this compound at the electronic level. ku.eduucsd.eduwikipedia.orguchicago.eduunipi.it Theoretical studies can provide insights that are difficult or impossible to obtain through experimental methods alone.

Future theoretical investigations could focus on:

Electronic Structure Analysis: Using methods like Density Functional Theory (DFT), the electronic structure of this compound can be calculated to understand the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of chemical bonds. researchgate.net This information is key to understanding its reactivity.

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of various reactions involving this compound, helping to elucidate reaction mechanisms and predict the most likely products. researchgate.net

Prediction of Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra), which can aid in the experimental characterization of the compound and its derivatives.

The table below summarizes key computational methods and their potential applications to this compound:

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, and reaction energies. | Understanding of reactivity, stability, and spectroscopic properties. researchgate.net |

| Ab Initio Methods | High-accuracy calculation of molecular properties. | Benchmarking DFT results and providing precise theoretical data. |

| Molecular Dynamics (MD) Simulations | Simulation of the behavior of the molecule over time in different environments. | Understanding of conformational dynamics and interactions with solvents or biological macromolecules. researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reactions in complex environments (e.g., in an enzyme active site). | Elucidation of reaction mechanisms in biological systems. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying ALPHA,2-DICHLOROBENZALDOXIME in environmental or biological samples?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for separation and quantification. For biological samples, employ solid-phase extraction (SPE) to isolate the compound from matrices like blood or tissue. Federal agencies (EPA, NIOSH) validate these methods for chlorinated aromatics, ensuring reproducibility .

- Table 1 : Common Analytical Techniques

| Method | Detection Limit | Sample Type | Reference Standard |

|---|---|---|---|

| GC-MS | 0.1 ppb | Environmental | EPA 8270 |

| HPLC-UV | 1 ppb | Biological | NIOSH 1501 |

Q. What are the primary synthetic routes for this compound, and how do reaction conditions influence yield?

- Methodological Answer : Synthesize via condensation of 2,6-dichlorobenzaldehyde with hydroxylamine under acidic conditions (e.g., HCl/ethanol). Optimize pH (4–6) and temperature (60–80°C) to maximize oxime formation. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

- Table 2 : Key Reaction Parameters

| Reagent | Solvent | Temperature | Yield Range |

|---|---|---|---|

| NH₂OH·HCl + NaOH | Ethanol | 70°C | 60–75% |

Q. How do the chlorine substituents and oxime functional group affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing chlorine atoms activate the benzene ring for nucleophilic aromatic substitution (NAS). The oxime group (-NOH) can act as a directing group, favoring para/ortho substitution. Use amines or thiols as nucleophiles in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes during derivatization of this compound?

- Methodological Answer : Perform systematic studies varying solvents (e.g., DMSO vs. THF), catalysts (e.g., Pd vs. Cu), and reaction times. Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and X-ray crystallography to confirm stereochemistry. Cross-validate results with computational models (DFT) to predict energetically favorable pathways .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS and identify byproducts (e.g., hydrolysis products like 2,6-dichlorobenzaldehyde). Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Q. How can this compound be utilized as a probe in enzyme inhibition studies?

- Methodological Answer : Design assays to test its interaction with oxidoreductases or hydrolases. Use fluorescence quenching or isothermal titration calorimetry (ITC) to measure binding affinity. Compare inhibition constants (Kᵢ) with structurally similar compounds to elucidate structure-activity relationships (SAR) .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate binding to enzyme active sites. Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Cross-reference with experimental IC₅₀ values from enzyme assays .

Safety and Best Practices

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.